

An In-depth Technical Guide to the Physical Properties of 1-Iodocyclohexene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Iodocyclohexene**

Cat. No.: **B092552**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodocyclohexene is a halogenated cyclic alkene that serves as a versatile synthetic intermediate in organic chemistry. Its reactivity, stemming from the carbon-iodine bond on the cyclohexene ring, makes it a valuable precursor for the synthesis of a wide range of functionalized cyclohexene derivatives. These derivatives are significant structural motifs in the development of new pharmaceutical agents and advanced materials. This technical guide provides a comprehensive overview of the known physical properties of **1-iodocyclohexene**, detailed experimental protocols for its synthesis and the determination of its physical characteristics, and relevant spectral data.

Physicochemical Properties

Quantitative data for the physical properties of **1-iodocyclohexene** are summarized in the table below. It is important to note that while some experimental values are available, others, such as melting point and a precise refractive index, are not widely reported in the literature.

Property	Value	Source
Molecular Formula	C ₆ H ₉ I	--INVALID-LINK--
Molecular Weight	208.04 g/mol	--INVALID-LINK--
Boiling Point	80-81 °C at 20 mmHg	--INVALID-LINK--
Density	1.624 g/mL at 25 °C	--INVALID-LINK--
Melting Point	Not available	-
Refractive Index	Not available	-
Appearance	Colorless to slightly reddish-yellow liquid	--INVALID-LINK--
Solubility	Soluble in ethanol, ether, and acetone	--INVALID-LINK--

Spectral Data

Mass Spectrometry

The mass spectrum of **1-iodocyclohexene** is available through the NIST WebBook. The spectrum displays the fragmentation pattern of the molecule upon electron ionization, which is crucial for its identification and structural elucidation.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR spectra for **1-iodocyclohexene** are not readily available in public databases. However, information from PubChem indicates the availability of ¹³C NMR data, though the specific chemical shifts and coupling constants are not provided.[\[1\]](#) For researchers requiring this data, it is recommended to perform NMR analysis upon synthesis or purchase of the compound.

Infrared (IR) Spectroscopy

PubChem indicates the availability of vapor-phase IR spectral data for **1-iodocyclohexene**, but the actual spectrum with peak assignments is not provided.[\[1\]](#) IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. For **1-iodocyclohexene**, key absorbances would be expected for the C=C double bond and the C-I bond.

Experimental Protocols

Synthesis of 1-Iodocyclohexene from Cyclohexanone

A common and effective method for the synthesis of **1-iodocyclohexene** proceeds via the corresponding hydrazone of cyclohexanone.[\[2\]](#)

Materials:

- Cyclohexanone
- Hydrazine hydrate
- Absolute methanol
- Iodine
- Triethylamine
- Dry ether
- Saturated aqueous sodium sulfite
- 3N HCl
- Saturated aqueous sodium bicarbonate
- Aqueous sodium chloride
- Anhydrous sodium sulfate

Procedure:

- Formation of Cyclohexanone Hydrazone:

- In a round-bottomed flask equipped with a magnetic stirrer, condenser, and addition funnel, place hydrazine hydrate.
- Slowly add a solution of cyclohexanone in absolute methanol to the vigorously stirred hydrazine hydrate.
- After the addition is complete, reflux the reaction mixture for 1 hour.
- Cool the mixture to room temperature. The hydrazone can then be isolated.
- Iodination of the Hydrazone:
 - In a separate flask, dissolve the cyclohexanone hydrazone and triethylamine in dry ether.
 - Add a solution of iodine in dry ether dropwise to the stirred hydrazone solution at room temperature.
 - Continue stirring for 20 minutes after the addition is complete.
 - Dilute the reaction mixture with dry ether.
 - Wash the organic layer successively with saturated aqueous sodium sulfite, 3N HCl, saturated aqueous sodium bicarbonate, and aqueous sodium chloride.
 - Dry the organic layer over anhydrous sodium sulfate.
 - Filter and evaporate the solvent to yield **1-iodocyclohexene**.

Diagram of the Synthesis Workflow

Caption: Synthesis of **1-iodocyclohexene** from cyclohexanone.

Determination of Physical Properties

The following are general experimental protocols that can be adapted for the determination of the physical properties of **1-iodocyclohexene**.

Boiling Point Determination (Micro Method under Reduced Pressure):

This method is suitable for small sample volumes and for substances that may decompose at their atmospheric boiling point.

- Apparatus Setup: A Thiele tube or a similar heating apparatus equipped with a vacuum connection, a thermometer, and a capillary tube sealed at one end.
- Sample Preparation: Place a small amount of **1-iodocyclohexene** into a small test tube. Insert the capillary tube with the open end down into the liquid.
- Procedure:
 - Attach the test tube to the thermometer.
 - Place the assembly in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
 - Gradually heat the Thiele tube while stirring.
 - A stream of bubbles will emerge from the capillary tube.
 - When a steady stream of bubbles is observed, discontinue heating.
 - The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.
 - Record the pressure at which the measurement is taken.

Density Determination:

- Apparatus: A pycnometer or a graduated cylinder and an analytical balance.
- Procedure (using a pycnometer for higher accuracy):
 - Weigh a clean and dry pycnometer.
 - Fill the pycnometer with **1-iodocyclohexene**, ensuring there are no air bubbles.

- Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
- Carefully remove any excess liquid that has expanded.
- Weigh the pycnometer containing the liquid.
- Determine the volume of the pycnometer by repeating the procedure with a liquid of known density (e.g., distilled water).
- Calculate the density of **1-iodocyclohexene** using the formula: Density = (mass of liquid) / (volume of pycnometer).

Refractive Index Determination:

- Apparatus: An Abbe refractometer.
- Procedure:
 - Calibrate the refractometer using a standard liquid with a known refractive index.
 - Place a few drops of **1-iodocyclohexene** onto the prism of the refractometer.
 - Close the prism and allow the sample to reach the temperature of the instrument (usually 20 °C or 25 °C, maintained by a water bath).
 - Adjust the instrument to bring the dividing line between the light and dark fields into focus and at the center of the crosshairs.
 - Read the refractive index from the scale.

Conclusion

1-Iodocyclohexene is a key building block in organic synthesis. This guide has summarized its known physical properties, provided detailed experimental protocols for its preparation and characterization, and highlighted the available spectral data. While some physical constants like melting point and refractive index, along with detailed NMR and IR spectra, are not widely published, the information provided herein offers a solid foundation for researchers and

professionals working with this compound. It is recommended that users of **1-iodocyclohexene** perform their own analyses to determine any missing physical data as needed for their specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-iodocyclohexene | C6H9I | CID 519429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 1-iodocyclohexene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b092552#physical-properties-of-1-iodocyclohexene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com